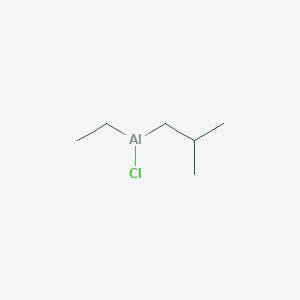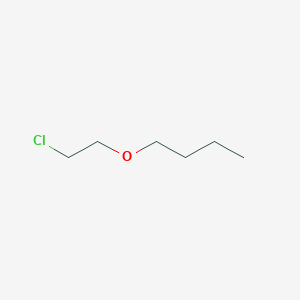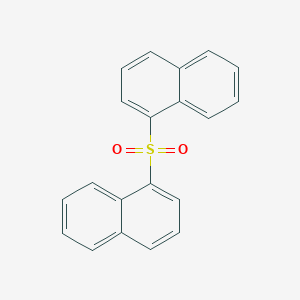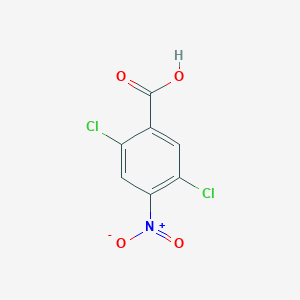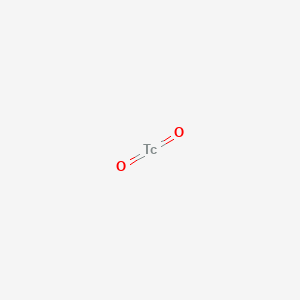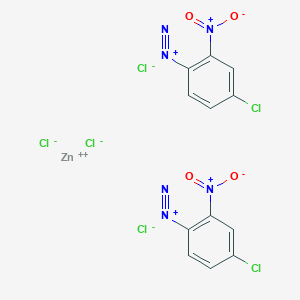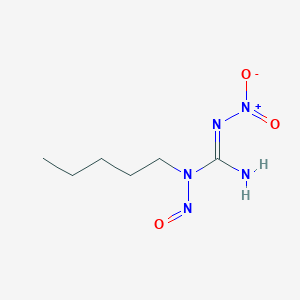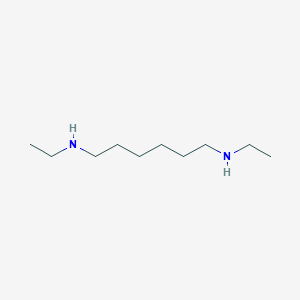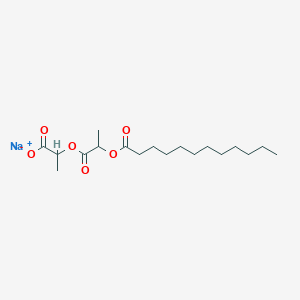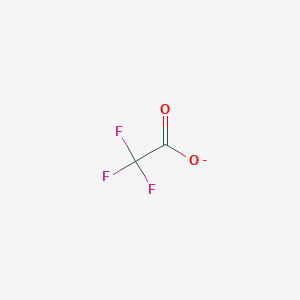
Decahydro-4a,8a-butanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-4a,8a-butanonaphthalene, also known as decalin, is a bicyclic organic compound with the chemical formula C10H18. It is a colorless liquid with a mild odor and is widely used in various scientific research applications. Decalin is a versatile compound that has been used in the synthesis of various organic compounds and as a solvent in chromatography and spectroscopy.
Mecanismo De Acción
The mechanism of action of Decahydro-4a,8a-butanonaphthalene is not fully understood. However, it is known to interact with various receptors in the body, including the GABA(A) receptor, which is involved in the regulation of anxiety and stress.
Efectos Bioquímicos Y Fisiológicos
Decalin has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decalin has several advantages as a solvent in laboratory experiments. It has a low viscosity, low surface tension, and low volatility, making it an ideal solvent for high-performance liquid chromatography (HPLC) and gas chromatography (GC). However, it has limitations in terms of its solubility, and it may not be suitable for some types of experiments.
Direcciones Futuras
There are several future directions for the use of Decahydro-4a,8a-butanonaphthalene in scientific research. One area of interest is the development of new synthetic routes for Decahydro-4a,8a-butanonaphthalene and its derivatives. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including anxiety and epilepsy. Additionally, the use of Decahydro-4a,8a-butanonaphthalene in the development of new materials, such as polymers and coatings, is an area of active research.
Métodos De Síntesis
Decalin can be synthesized through various methods, including hydrogenation of naphthalene, catalytic hydrogenation of cyclohexene, and dehydrogenation of Decahydro-4a,8a-butanonaphthalene hydrate. The most common method of synthesis is the hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst such as platinum or palladium.
Aplicaciones Científicas De Investigación
Decalin has been widely used in scientific research for its unique properties. It is commonly used as a solvent in various chromatographic and spectroscopic techniques. It is also used in the synthesis of various organic compounds, including polymers, fragrances, and pharmaceuticals.
Propiedades
Número CAS |
13755-04-9 |
|---|---|
Nombre del producto |
Decahydro-4a,8a-butanonaphthalene |
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
tricyclo[4.4.4.01,6]tetradecane |
InChI |
InChI=1S/C14H24/c1-2-8-14-11-5-3-9-13(14,7-1)10-4-6-12-14/h1-12H2 |
Clave InChI |
PIERXQMAQYMRFU-UHFFFAOYSA-N |
SMILES |
C1CCC23CCCCC2(C1)CCCC3 |
SMILES canónico |
C1CCC23CCCCC2(C1)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



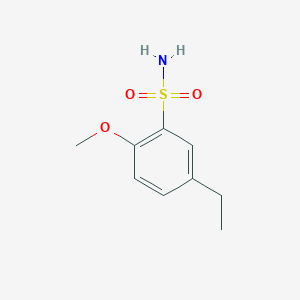

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
